![molecular formula C36H24N2 B13758540 2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline](/img/structure/B13758540.png)
2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of four phenyl groups attached to a pyridoquinoline core, which contributes to its distinct chemical behavior and potential utility in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the use of heterogeneous propylphosphonium tetrachloroindate ionic liquid as a catalyst has been reported for the synthesis of quinolines and pyridoquinolines . The reaction conditions often require controlled temperatures and the presence of specific reagents to ensure the desired product yield.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high purity of the final product through purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized pyridoquinolines.
Aplicaciones Científicas De Investigación
2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline involves its interaction with molecular targets through various pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
Quinolines: Share a similar core structure but lack the additional phenyl groups.
Pyridoquinolines: Similar backbone but with different substituents.
Phenyl-substituted quinolines: Vary in the number and position of phenyl groups.
Uniqueness
2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline is unique due to the specific arrangement of phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C36H24N2 |
|---|---|
Peso molecular |
484.6 g/mol |
Nombre IUPAC |
2,4,7,9-tetraphenylpyrido[2,3-g]quinoline |
InChI |
InChI=1S/C36H24N2/c1-5-13-25(14-6-1)29-21-33(27-17-9-3-10-18-27)37-35-24-32-30(26-15-7-2-8-16-26)22-34(28-19-11-4-12-20-28)38-36(32)23-31(29)35/h1-24H |
Clave InChI |
LCOJEBJDQILYMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC3=CC4=C(C=C23)N=C(C=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-Chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]-4,4-dimethyl-3-oxovaleramide](/img/structure/B13758462.png)
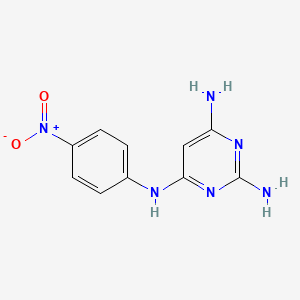
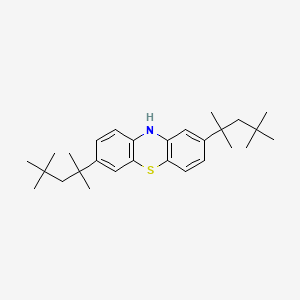

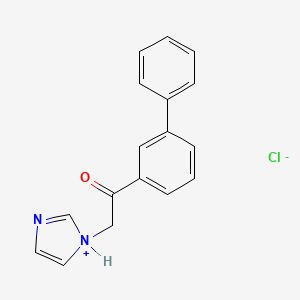
![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl sulfo hydrogen phosphate](/img/structure/B13758488.png)

![(17S)-17-hydroxy-6,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13758493.png)

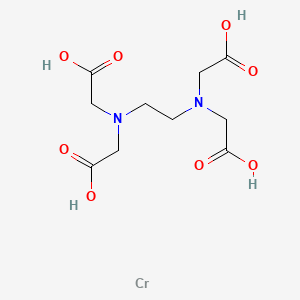
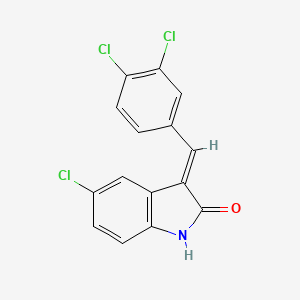
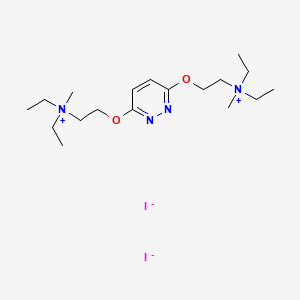
![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] [(2R,3S,5R)-3-[(4-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl (4-chlorophenyl) phosphate](/img/structure/B13758513.png)

